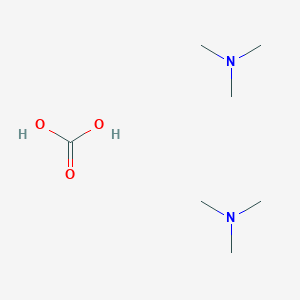
prop-2-enyl 10-cyclohexyldecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-enyl 10-cyclohexyldecanoate is an organic compound with the molecular formula C19H34O2 It is characterized by the presence of a prop-2-enyl group attached to a 10-cyclohexyldecanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 10-cyclohexyldecanoate typically involves the esterification of 10-cyclohexyldecanoic acid with prop-2-enol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-enyl 10-cyclohexyldecanoate can undergo various chemical reactions, including:
Oxidation: The prop-2-enyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-enyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Prop-2-enyl 10-cyclohexyldecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of prop-2-enyl 10-cyclohexyldecanoate involves its interaction with specific molecular targets. The prop-2-enyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Prop-2-enyl 10-cyclohexyldodecanoate
- Prop-2-enyl 10-cyclohexylundecanoate
- Prop-2-enyl 10-cyclohexyltridecanoate
Uniqueness
Prop-2-enyl 10-cyclohexyldecanoate is unique due to its specific chain length and the presence of a cyclohexyl group, which imparts distinct physicochemical properties
Propiedades
Número CAS |
648434-52-0 |
|---|---|
Fórmula molecular |
C19H34O2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
prop-2-enyl 10-cyclohexyldecanoate |
InChI |
InChI=1S/C19H34O2/c1-2-17-21-19(20)16-12-7-5-3-4-6-9-13-18-14-10-8-11-15-18/h2,18H,1,3-17H2 |
Clave InChI |
JDBUUGVNHVRTTL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)CCCCCCCCCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)

![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)

![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)


![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)
